molecular formula C16H32O3 B12759502 Hexadecanoic acid, 8-hydroxy-, (S)- CAS No. 2777-50-6

Hexadecanoic acid, 8-hydroxy-, (S)-

Cat. No.: B12759502
CAS No.: 2777-50-6
M. Wt: 272.42 g/mol
InChI Key: KMEKMXBMYZGGDT-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 8-hydroxy-, (S)- can be achieved through various synthetic routes. One common method involves the hydroxylation of hexadecanoic acid using specific catalysts and reagents. For instance, the use of microbial fermentation, particularly involving co-cultures of Saccharomyces cerevisiae and Escherichia coli, has been reported to produce this compound .

Industrial Production Methods

Industrial production of Hexadecanoic acid, 8-hydroxy-, (S)- often involves biotechnological approaches, leveraging microbial fermentation processes. These methods are advantageous due to their efficiency and sustainability, allowing for large-scale production with relatively low environmental impact .

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 8-hydroxy-, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or anhydrides are often used in esterification reactions.

Major Products Formed

    Oxidation: Formation of 8-oxohexadecanoic acid or 8-carboxyhexadecanoic acid.

    Reduction: Formation of 8-hydroxyhexadecanol.

    Substitution: Formation of 8-hydroxyhexadecanoate esters or ethers.

Scientific Research Applications

Hexadecanoic acid, 8-hydroxy-, (S)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid, 16-hydroxy-:

    Hexadecanoic acid, 8-hydroxy-, ®-: The ®-enantiomer of the compound .

Uniqueness

Hexadecanoic acid, 8-hydroxy-, (S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2777-50-6

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(8S)-8-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

KMEKMXBMYZGGDT-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCC[C@@H](CCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCC(CCCCCCC(=O)O)O

Origin of Product

United States

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